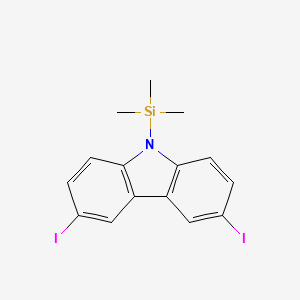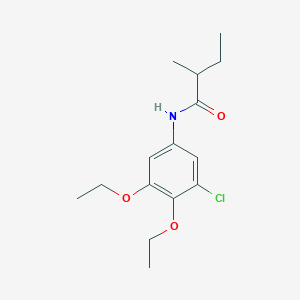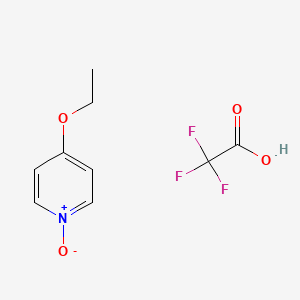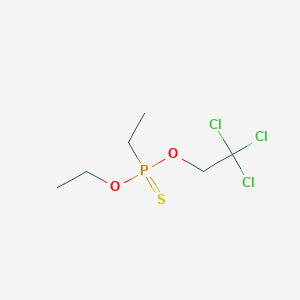![molecular formula C11H28N2O3Si B14363409 N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 95017-23-5](/img/structure/B14363409.png)
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and silanes.
Wissenschaftliche Forschungsanwendungen
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as polymers and inorganic substrates.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Wirkmechanismus
The mechanism of action of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surface of the substrate. The amino groups can interact with various functional groups on the substrate, leading to enhanced adhesion and compatibility. The compound can also form cross-linked networks through condensation reactions, providing additional mechanical strength and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with different alkyl chain length.
Bis[3-(trimethoxysilyl)propyl]amine: Contains two silane groups, providing different cross-linking capabilities.
N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Contains a benzyl group, offering different reactivity and applications
Uniqueness
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its specific combination of propyl and trimethoxysilyl groups, which provide a balance of flexibility and reactivity. This makes it particularly effective as a coupling agent and in forming stable cross-linked networks .
Eigenschaften
CAS-Nummer |
95017-23-5 |
|---|---|
Molekularformel |
C11H28N2O3Si |
Molekulargewicht |
264.44 g/mol |
IUPAC-Name |
N'-propyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-5-8-13(10-7-12)9-6-11-17(14-2,15-3)16-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
WKVKOSKMSGIDKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC[Si](OC)(OC)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)



![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)






